Necrostatin-34

描述

Necrostatin-34 is a small molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). It is known for its ability to stabilize RIPK1 kinase in an inactive conformation by occupying a distinct binding pocket in the kinase domain . This compound has gained attention due to its potential therapeutic applications in inhibiting necroptosis, a form of regulated inflammatory necrotic cell death .

准备方法

化学反应分析

Necrostatin-34 经历多种类型的化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂 。 这些反应形成的主要产物通常是化学性质发生改变的 this compound 衍生物 .

科学研究应用

Neurodegenerative Diseases

Research indicates that necroptosis contributes to neuronal cell death in conditions such as amyotrophic lateral sclerosis (ALS) and traumatic brain injury (TBI). Nec-34's inhibition of RIPK1 may provide neuroprotective effects by reducing necroptotic cell death in these contexts. For instance, studies have demonstrated that RIPK1 inhibition can ameliorate neurodegeneration associated with ALS models .

Inflammatory Diseases

Necrostatin-34 has potential applications in treating inflammatory diseases where necroptosis plays a role. By inhibiting RIPK1, Nec-34 may help mitigate tissue damage and inflammation observed in conditions such as sepsis and autoimmune disorders . Its ability to block TNFα-induced necroptosis positions it as a candidate for therapeutic intervention in such diseases.

Cancer Therapy

In the context of cancer, RIPK1's role is dual-faceted; it can promote cell survival or death depending on the cellular context. By modulating necroptosis, Nec-34 could potentially enhance the efficacy of cancer therapies that rely on inducing cell death in tumor cells while minimizing damage to surrounding healthy tissues .

Case Studies and Research Findings

作用机制

Necrostatin-34 通过抑制 RIPK1 激酶的活性发挥作用。它通过占据激酶结构域中一个独特的结合口袋,稳定 RIPK1 激酶处于非活性构象 。 这会阻止 RIPK1 及其下游信号通路的激活,从而抑制坏死性凋亡 。 This compound 的分子靶点包括 RIPK1 及其相关蛋白,例如 RIPK3 和混合谱系激酶结构域样假激酶 (MLKL) .

相似化合物的比较

与其他类似化合物相比,Necrostatin-34 具有独特的特点,因为它在 RIPK1 激酶上的作用机制和结合位点不同 。 类似化合物包括:

Necrostatin-1: 早期的一种 RIPK1 激酶抑制剂,它与激酶结构域的不同位点结合.

Necrostatin-3: 另一种 RIPK1 抑制剂,具有不同的化学结构和结合机制.

Necrostatin-4: 一种类似于 this compound 的化合物,但其化学结构和活性略有不同.

生物活性

Necrostatin-34 (Nec-34) is a small molecule that selectively inhibits receptor-interacting protein kinase 1 (RIPK1), a crucial regulator of necroptosis and inflammation. This article delves into the biological activity of Nec-34, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Nec-34 operates through a unique mechanism distinct from other RIPK1 inhibitors such as Necrostatin-1 (Nec-1) and its analogs. It binds to a specific pocket in the RIPK1 kinase domain, stabilizing it in an inactive conformation. This interaction prevents RIPK1 activation and subsequent necroptosis, a form of programmed cell death characterized by cellular swelling and membrane rupture. The binding site for Nec-34 is different from that of Nec-1, which allows for potential synergistic effects when used in combination with other inhibitors .

In Vitro Studies

In vitro assays have demonstrated the efficacy of Nec-34 in inhibiting necroptosis induced by tumor necrosis factor-alpha (TNFα). Specifically, it was shown to effectively inhibit necroptosis in FADD-deficient Jurkat cells and L929 cells treated with zVAD.fmk, a pan-caspase inhibitor. The half-maximal inhibitory concentration (IC50) values for Nec-34 were comparable to those of Nec-1s, indicating its potency as a necroptosis inhibitor .

Table 1: Comparative IC50 Values of Necrostatin Compounds

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Nec-34 | FADD-deficient Jurkat | ~10 |

| Nec-1s | FADD-deficient Jurkat | ~10 |

| Nec-34 | L929 | ~12 |

| Nec-1s | L929 | ~12 |

In Vivo Studies

In vivo studies have further validated the therapeutic potential of Nec-34. Animal models demonstrated that treatment with Nec-34 significantly reduced tissue damage and inflammation associated with necroptosis in various disease models. This suggests its potential application in treating conditions where necroptosis plays a pathological role, such as neurodegenerative diseases and ischemia-reperfusion injury .

Synergistic Effects with Other Inhibitors

Research indicates that Nec-34 can synergize with other RIPK1 inhibitors like Nec-1s. When used together, these compounds exhibit enhanced inhibitory effects on RIPK1-mediated pathways, suggesting a promising avenue for combination therapies aimed at mitigating necroptosis-related tissue damage .

Case Studies

Several case studies have explored the application of Nec-34 in various disease contexts:

- Neurodegeneration : In models of neurodegenerative diseases, administration of Nec-34 reduced neuronal cell death and improved functional outcomes compared to controls.

- Ischemia-Reperfusion Injury : In cardiac models, treatment with Nec-34 post-injury resulted in decreased myocardial infarction size and improved cardiac function.

属性

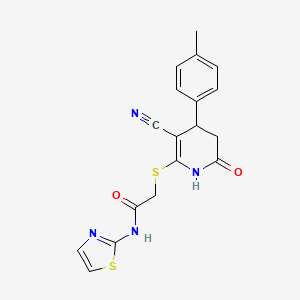

IUPAC Name |

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQIRQHGJVGIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。